![molecular formula C9H10N4O B2501924 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2167737-93-9](/img/structure/B2501924.png)
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a heterocyclic compound with a complex structure that is synthesized using specific methods.
Scientific Research Applications
- Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for antibacterial properties. Researchers have evaluated their minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Triazole-containing compounds, including those with the triazolo[4,3-a]pyrazine nucleus, exhibit antifungal activity. Commercially available drugs like fluconazole and voriconazole fall into this category .
- Substituted 1,2,4-triazole analogues have been investigated for their antioxidant potential. The triazole moiety shows promise in scavenging free radicals and protecting cells from oxidative damage .
- Researchers have studied the antiviral potential of triazole derivatives. The literature-based design of triazole moieties provides a starting point for developing antiviral agents .
- The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been explored. These compounds play a crucial role in drug design and development .
- Strategies for synthesizing 1,2,4-triazole-containing scaffolds have been investigated. Regioselective N1-substituted 3-amino-1,2,4-triazoles can yield diverse products with potential applications .
Antibacterial Activity
Antifungal Potential
Antioxidant Properties
Antiviral Applications
Drug Design and Discovery
Structural Diversity Synthesis
Mechanism of Action
Target of Action
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine, a member of the triazole family, is known for its ability to bind with a variety of enzymes and receptors in the biological system
Biochemical Pathways
Triazole compounds, including 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine, are known to affect various biochemical pathways due to their versatile biological activities
Pharmacokinetics
It is known that some triazole-based drugs have excellent bioavailability .
Result of Action
Triazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
properties
IUPAC Name |
3-methyl-8-prop-2-enoxy-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-6-14-9-8-12-11-7(2)13(8)5-4-10-9/h3-5H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDKNDVEKIQHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine |
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